ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
Overview
Description
ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is a heterocyclic compound that belongs to the class of imidazoles Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate typically involves the condensation of an aromatic aldehyde with o-phenylenediamine, followed by cyclization and esterification. One common method includes:
Condensation: Reacting o-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the imidazole ring.
Esterification: The resulting imidazole is then esterified with ethyl chloroformate to yield ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer effects. The pathways involved often include the inhibition of DNA synthesis and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile
- 2-Oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-5-carboxylate
Uniqueness
ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 2-oxo-3H-benzimidazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)12-8-6-4-3-5-7(8)11-9(12)13/h3-6H,2H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMOPJCGTDGQBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307649 | |
Record name | Ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41120-23-4 | |
Record name | 41120-23-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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